molecular formula C10H28Cl2O3Si4 B101017 3,5-Bis(chloromethyl)octamethyltetrasiloxane CAS No. 17988-79-3

3,5-Bis(chloromethyl)octamethyltetrasiloxane

Cat. No.: B101017
CAS No.: 17988-79-3
M. Wt: 379.57 g/mol
InChI Key: BDWODYLFPWOQIW-UHFFFAOYSA-N
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Description

3,5-Bis(chloromethyl)octamethyltetrasiloxane: is an organosilicon compound with the molecular formula C10H28Cl2O3Si4. It is characterized by the presence of chloromethyl groups attached to a tetrasiloxane backbone, which imparts unique chemical properties to the compound . This compound is commonly used in various industrial and research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Bis(chloromethyl)octamethyltetrasiloxane involves a multi-step synthetic process. One common method includes the reaction of 1,3-dimethyltetrahydrothiophene with metal chlorides such as thionyl chloride, chlorosulfonyl chloride, or sodium hypochlorite to form 3,5-dimethyl-4-chlorothiophene. This intermediate is then reacted with trimethyloxysilane in a tetrahydrofuran solution to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(chloromethyl)octamethyltetrasiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Bis(chloromethyl)octamethyltetrasiloxane is used as a reagent and catalyst in organic synthesis. It is particularly useful in the synthesis of block polymers and specific functional organosilicon compounds .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in drug delivery systems and biomedical materials due to their biocompatibility and unique chemical properties .

Industry: The compound is widely used in the production of coatings, adhesives, and lubricants.

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(chloromethyl)octamethyltetrasiloxane is unique due to its specific arrangement of chloromethyl groups on a tetrasiloxane backbone. This structure imparts distinct reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes .

Properties

IUPAC Name

chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWODYLFPWOQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28Cl2O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499318
Record name 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17988-79-3
Record name 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3,5-bis(chloromethyl)octamethyltetrasiloxane influence the reaction outcome?

A2: The presence of two chloromethyl groups in this compound makes it susceptible to nucleophilic substitution reactions, as demonstrated by the reaction with carboxylic acids []. The position of these groups on the tetrasiloxane backbone also influences the redistribution reactions observed. The researchers suggest that the steric hindrance and electronic effects of the different substituents (chloromethyl, acyloxymethyl, trimethylsilyl) play a role in determining the preferential cleavage points in the siloxane chain, ultimately influencing the final product distribution [].

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